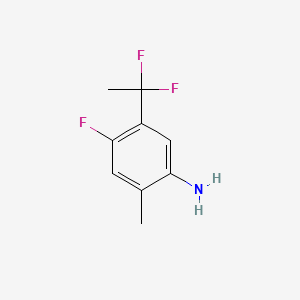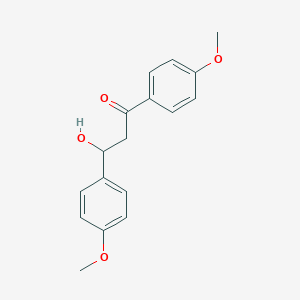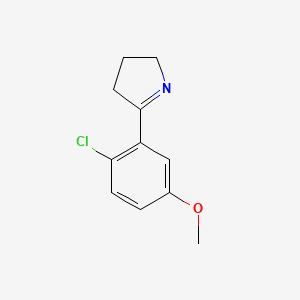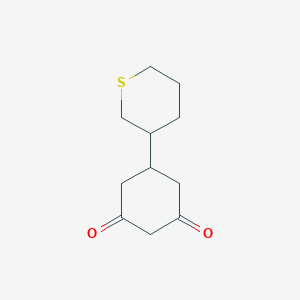
5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione is an organic compound with the molecular formula C11H16O2S. This compound features a cyclohexane ring substituted with a thiopyran moiety and two keto groups. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of a suitable diene with sulfur or a sulfur-containing reagent under acidic conditions.
Cyclohexane Ring Formation: The cyclohexane ring is usually constructed via a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Introduction of Keto Groups:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the keto groups can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiopyran ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiopyran derivatives
Scientific Research Applications
5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes or receptors, potentially inhibiting their activity. The keto groups may also participate in hydrogen bonding or other interactions that modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: Lacks the thiopyran ring, making it less versatile in certain reactions.
Thiopyran-3-one: Contains a thiopyran ring but lacks the cyclohexane moiety, limiting its structural diversity.
Uniqueness
5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione is unique due to the combination of the thiopyran ring and the cyclohexane-1,3-dione structure
This compound’s versatility and unique structure make it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C11H16O2S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
5-(thian-3-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O2S/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h8-9H,1-7H2 |
InChI Key |
BFXZLBHWNCTYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


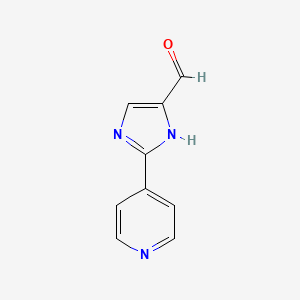
![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)

![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)
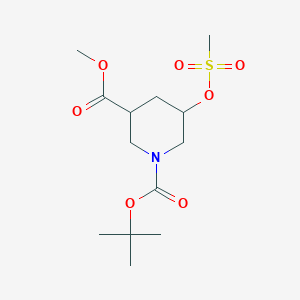
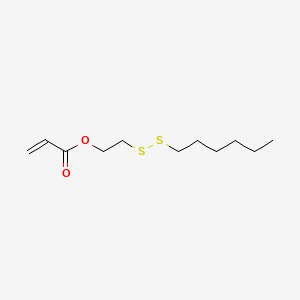
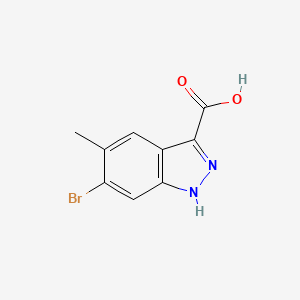
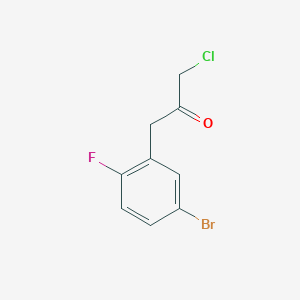
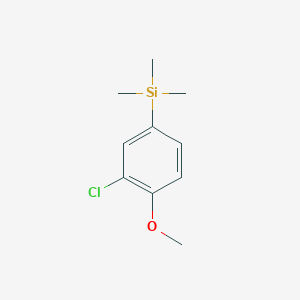
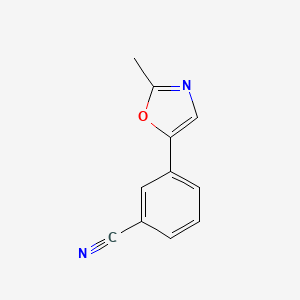
![4-Boc-2-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B15335289.png)
